
3-(3,3-Difluoro-1-azetidinyl)-1-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-Difluoro-1-azetidinyl)-1-propanol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
The synthesis of 3-(3,3-Difluoro-1-azetidinyl)-1-propanol hydrochloride involves several steps. One common synthetic route includes the reaction of 3,3-difluoroazetidine with a suitable propanol derivative under specific reaction conditions. The reaction typically requires the use of a strong acid, such as hydrochloric acid, to form the hydrochloride salt of the compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Analyse Des Réactions Chimiques
3-(3,3-Difluoro-1-azetidinyl)-1-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroazetidine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
3-(3,3-Difluoro-1-azetidinyl)-1-propanol hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(3,3-Difluoro-1-azetidinyl)-1-propanol hydrochloride involves its interaction with specific molecular targets and pathways. The difluoroazetidine ring can interact with enzymes or receptors, leading to modulation of their activity. The propanol group may also play a role in the compound’s overall biological activity by influencing its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
3-(3,3-Difluoro-1-azetidinyl)-1-propanol hydrochloride can be compared with other similar compounds, such as:
3-(3,3-Difluoro-1-azetidinyl)-1-propanamine dihydrochloride: This compound has a similar structure but contains an amine group instead of a propanol group.
(3,3-Difluoro-1-azetidinyl)(3-piperidinyl)methanone hydrochloride: This compound features a piperidine ring in place of the propanol group.
(3,3-Difluoro-1-azetidinyl)(1,3-thiazol-4-yl)methanone:
The uniqueness of this compound lies in its specific combination of the difluoroazetidine ring and propanol group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H12ClF2NO |
|---|---|
Poids moléculaire |
187.61 g/mol |
Nom IUPAC |
3-(3,3-difluoroazetidin-1-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)4-9(5-6)2-1-3-10;/h10H,1-5H2;1H |
Clé InChI |
YMGUXIRNNXASDR-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1CCCO)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12452908.png)
![5-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B12452914.png)

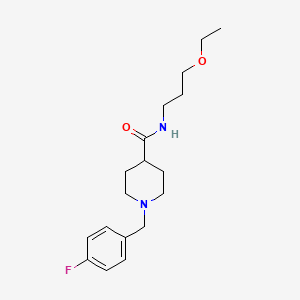
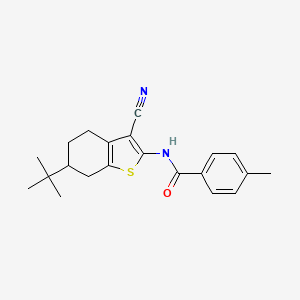
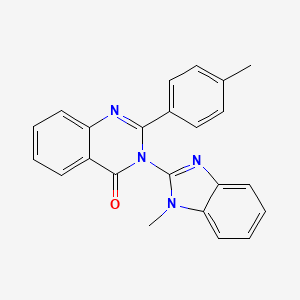
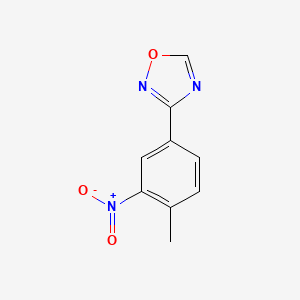
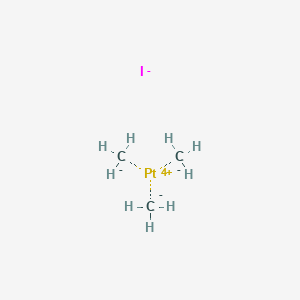
![2-Propenamide, N-[[(3-nitrophenyl)amino]thioxomethyl]-3-phenyl-, (E)-](/img/structure/B12452950.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B12452955.png)

![2-bromo-4-(2-chlorobenzyl)-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12452974.png)
